molecular formula C12H16ClNO2 B3080809 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide CAS No. 1092380-15-8

4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide

Cat. No.: B3080809
CAS No.: 1092380-15-8
M. Wt: 241.71 g/mol
InChI Key: XNWDGEFPGSALAL-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide is an organic compound with a complex structure that includes a chloro group, a methoxy group, and a butanamide backbone

Scientific Research Applications

4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide has several scientific research applications:

Mechanism of Action

Mode of Action

Based on its chemical structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and subsequently alter its interaction with its targets.

Action Environment

The action, efficacy, and stability of 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other interacting molecules, and the temperature . Understanding these factors is crucial for optimizing the use of the compound in research or therapeutic contexts.

Biochemical Analysis

Biochemical Properties

4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has been found to inhibit certain kinases, which play a role in signal transduction pathways . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus, and further increases in dosage do not enhance its effects . Toxic effects at high doses include hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, it can affect metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . The compound’s localization within tissues can influence its pharmacokinetics and pharmacodynamics .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide typically involves the reaction of 4-chloroaniline with 4-methoxy-2-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

4-chloro-N-(4-methoxy-2-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-9-8-10(16-2)5-6-11(9)14-12(15)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWDGEFPGSALAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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